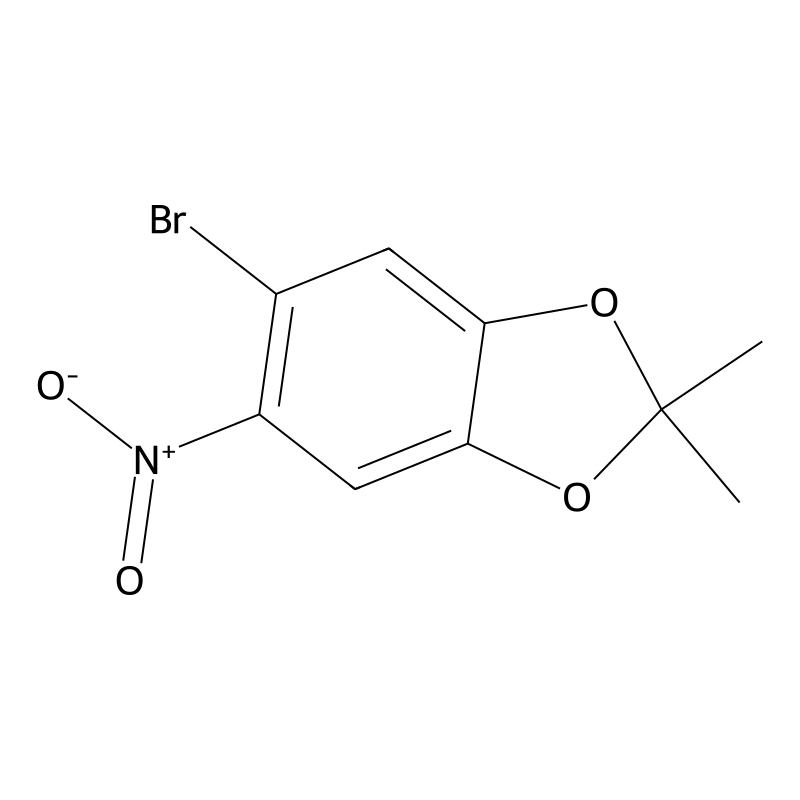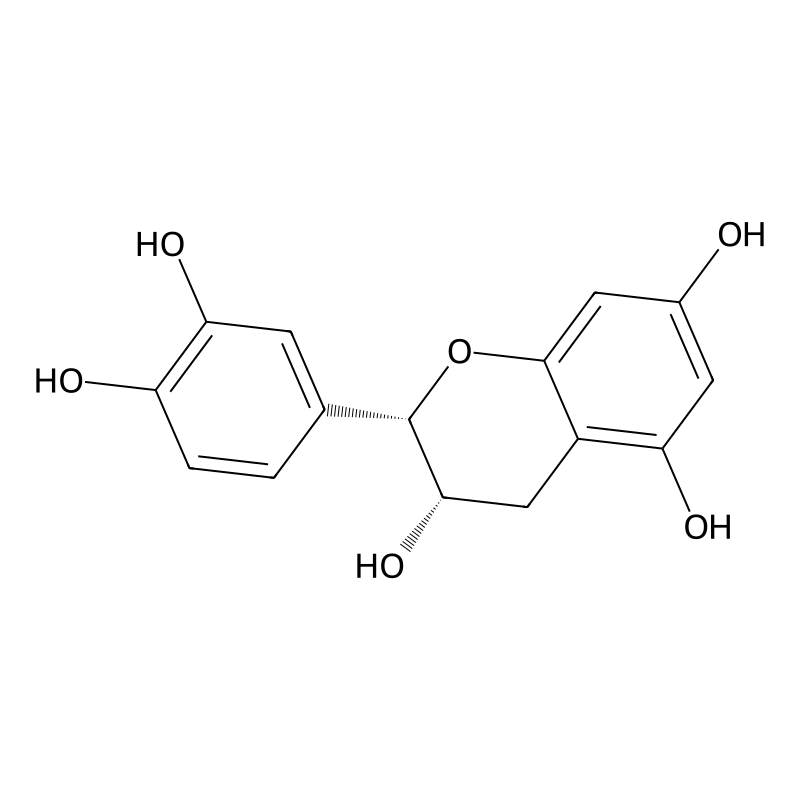5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Indole Derivatives
Scientific Field: Organic Chemistry.
Application Summary: Indole derivatives are significant in natural products and drugs.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Preparation of Coenzyme Q
Scientific Field: Biochemistry.
Methods of Application: The compound was treated with CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 h to afford compound 3 in 89% yield.
Results or Outcomes: An 80% overall yield was demonstrated on a multi-gram scale.
Synthesis of Organo Selenium Compounds
Application Summary: An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported.
Methods of Application: The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry.
Results or Outcomes: The compounds were found to have antioxidant, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators properties.
Biological Potential of Indole Derivatives
Scientific Field: Pharmacology.
Methods of Application: Researchers synthesize a variety of indole derivatives for screening different pharmacological activities.
Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Preparation of Phenanthridine-based Bcl-XL Inhibitors
Scientific Field: Medicinal Chemistry.
Application Summary: 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors.
Methods of Application: The specific methods of application would depend on the exact synthesis procedure for the phenanthridine-based Bcl-XL inhibitor.
Results or Outcomes: The outcomes of this application would be the successful synthesis of phenanthridine-based Bcl-XL inhibitors, which could potentially be used in cancer treatment.
Manufacturing of Therapeutic SGLT2 Inhibitors
Scientific Field: Pharmaceutical Chemistry.
Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is a chemical compound characterized by its unique structural features, including a bromine atom at position 5 of the benzene ring, two methyl groups at positions 2 of the dioxole ring, and a nitro group at position 6. Its molecular formula is C₉H₉BrN₁O₂, and it has a molecular weight of approximately 229.07 g/mol. This compound belongs to the class of benzodioxoles, which are known for their diverse chemical properties and biological activities .
- Electrophilic Substitution: The presence of the nitro and bromine groups makes the compound susceptible to further electrophilic substitution reactions.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological properties.
Research indicates that compounds similar to 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole exhibit significant biological activities, including:
- Antimicrobial Properties: Some studies suggest potential antibacterial effects.
- Antioxidant Activity: Compounds in this class may act as antioxidants, scavenging free radicals.
- Cytotoxic Effects: Certain derivatives have shown cytotoxicity against various cancer cell lines.
Several methods can be employed to synthesize 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole:
- Bromination of Precursor Compounds: Starting with 2,2-dimethyl-6-nitro-1,3-benzodioxole and treating it with bromine under controlled conditions.
- Nitration Reactions: Introducing the nitro group via nitration of a suitable precursor followed by bromination.
- Multi-step Synthesis: Utilizing various organic synthesis techniques to build the compound stepwise from simpler starting materials.
These methods often require careful control of reaction conditions to achieve high yields and purity.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole has potential applications in various fields:
- Pharmaceuticals: As a building block in drug development due to its unique structure and potential biological activities.
- Material Science: Utilized in the synthesis of polymers or materials with specific properties.
- Research: Employed in studies investigating the mechanisms of action of similar compounds or as a reference standard in analytical chemistry.
Similar Compounds
Several compounds share structural similarities with 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole. Here are some notable examples:
| Compound Name | Structure Features |
|---|---|
| 5-Bromo-6-nitro-1,3-benzodioxole | Lacks methyl groups at position 2 |
| 2,2-Dimethyl-5-nitro-benzo[1,3]dioxole | Different positioning of nitro group |
| 5-Chloro-2,2-dimethyl-6-nitro-1,3-benzodioxole | Chlorine instead of bromine |
Uniqueness
The uniqueness of 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole lies in its specific combination of substituents (bromine and nitro groups) along with its dimethyl substitution pattern. This combination may confer distinct chemical reactivity and biological properties compared to its analogs.








